molecular formula C13H16Cl2N2O4 B1644506 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate CAS No. 1177285-53-8

2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate

Cat. No. B1644506
CAS RN: 1177285-53-8
M. Wt: 335.18 g/mol
InChI Key: YCXHCLOYQPHFGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate is C13H16Cl2N2O4. Its molecular weight is 335.183 Da and its monoisotopic mass is 334.048706 Da . The canonical SMILES representation is C1CC(NC1)CNC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O .

Scientific Research Applications

Polymers Synthesis and Properties

  • Polyaniline and polypyrrole are conductive polymers prepared through oxidative polymerization, showing significant potential in various applications, including alternative energy sources, non-linear optics, and membranes. The study by Gospodinova and Terlemezyan (1998) emphasizes the role of oxidative polymerization in defining the properties of these polymers, which might be relevant for derivatives like 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate (Gospodinova & Terlemezyan, 1998).

Metal-Organic Frameworks (MOFs)

  • Metal-organic frameworks constructed using anilic acids and pyridine derivatives, as investigated by Zaman, Tomura, and Yamashita (2001), demonstrate unique structural properties and potential applications in selective fluorescence sensing. This research could provide insights into the structural and functional capabilities of compounds like 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate when used in MOF synthesis (Zaman, Tomura, & Yamashita, 2001).

Crystal Engineering

  • The study of crystal engineering using anilic acids and dipyridyl compounds by Zaman, Tomura, and Yamashita (2001) illustrates the potential for forming complex structures through hydrogen bonding and stacking arrangements. These findings can be relevant for understanding the crystal formation and stability of compounds like 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate (Zaman, Tomura, & Yamashita, 2001).

Reactivity Studies

  • The reactivity of pyridine derivatives in the presence of metal salts, as explored by Ghosh, Savitha, and Bharadwaj (2004), can provide valuable insights into the chemical behavior and potential applications of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate in various chemical reactions and formulations (Ghosh, Savitha, & Bharadwaj, 2004).

properties

IUPAC Name

2,5-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.C2H2O4/c12-8-3-4-10(13)11(6-8)15-7-9-2-1-5-14-9;3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXHCLOYQPHFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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